(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bithiophene structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science, medicinal chemistry, and catalysis. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid typically involves the borylation of a bithiophene precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated bithiophene with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
While specific industrial production methods for (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water. Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
Aplicaciones Científicas De Investigación
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs that can inhibit specific enzymes or proteins.
Mecanismo De Acción
The mechanism of action of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid largely depends on its ability to form reversible covalent bonds with various functional groups. This property allows it to interact with molecular targets such as enzymes, proteins, and other biomolecules. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site serine or other nucleophilic residues, thereby blocking the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a bithiophene.
Thiophene-2-boronic acid: Contains a single thiophene ring instead of a bithiophene.
(2,2’-Bithiophen)-5-boronic acid: Similar structure but without the methyl group.
Uniqueness
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is unique due to the presence of both the bithiophene structure and the boronic acid group. This combination imparts unique electronic properties and reactivity, making it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
918412-93-8 |
---|---|
Fórmula molecular |
C9H9BO2S2 |
Peso molecular |
224.1 g/mol |
Nombre IUPAC |
[5-(5-methylthiophen-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H9BO2S2/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
Clave InChI |
GLQUQEDKFYJNDI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)C2=CC=C(S2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.